V-161

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

69570-95-2 |

|---|---|

Molekularformel |

C16H17N3 |

Molekulargewicht |

251.33 g/mol |

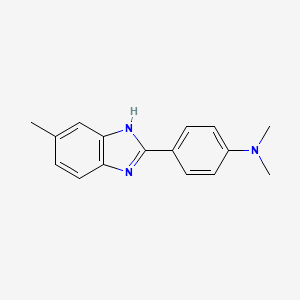

IUPAC-Name |

N,N-dimethyl-4-(6-methyl-1H-benzimidazol-2-yl)aniline |

InChI |

InChI=1S/C16H17N3/c1-11-4-9-14-15(10-11)18-16(17-14)12-5-7-13(8-6-12)19(2)3/h4-10H,1-3H3,(H,17,18) |

InChI-Schlüssel |

DCBQWCSRVVGWAN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

V-161: A Technical Whitepaper on the Discovery and Development of a Novel V-ATPase Inhibitor for Vancomycin-Resistant Enterococcus faecium

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of antibiotic-resistant bacteria, such as Vancomycin-Resistant Enterococcus faecium (VRE), poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. This document details the discovery and preclinical development of V-161, a novel small molecule inhibitor of the Na+-translocating V-type ATPase (Na+-V-ATPase) in VRE. This compound was identified through a high-throughput screen of over 70,000 compounds and demonstrates potent and selective inhibition of VRE growth, particularly under alkaline conditions representative of the human gut.[1][2][3] Structural studies have revealed that this compound binds to the interface of the c-ring and a-subunit of the enzyme's V0 domain, effectively blocking sodium transport and halting its rotation.[1][2][4] In vivo studies in a murine model of intestinal colonization have shown that this compound significantly reduces VRE levels, highlighting its therapeutic potential.[1][2][4] This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data.

Introduction: The Challenge of Vancomycin-Resistant Enterococcus faecium

Vancomycin-resistant enterococci (VRE), particularly Enterococcus faecium, are a leading cause of hospital-acquired infections, including sepsis and endocarditis.[1][2][4] The World Health Organization has classified VRE as one of the twelve most critical antibiotic-resistant pathogens.[2][4] The ability of VRE to thrive in the alkaline environment of the human intestine is crucial for its colonization and subsequent infection.[1][3] This adaptation is mediated by a unique Na+-translocating V-type ATPase (Na+-V-ATPase), an enzyme not found in beneficial gut bacteria like lactobacilli and functionally distinct from human V-ATPases.[1][2][3] This selectivity makes the Na+-V-ATPase an attractive target for novel antimicrobial therapies.

Discovery of this compound: A Targeted Screening Approach

This compound was discovered by a research team at Chiba University, Japan, through a high-throughput screening campaign designed to identify inhibitors of the Enterococcus hirae Na+-V-ATPase, a close and safer model for the VRE enzyme.[1][2]

High-Throughput Screening Cascade

A library of 70,600 small molecules was screened for their ability to inhibit the ATPase activity of the purified E. hirae Na+-V-ATPase.[2][4] This initial screen identified several hit compounds, which were then subjected to further characterization to confirm their activity and assess their selectivity. This compound emerged as the most promising candidate due to its potent inhibition of the target enzyme.[1][2][3]

Figure 1: this compound Discovery Workflow.

Mechanism of Action: Inhibition of the Na+-V-ATPase

This compound exerts its antimicrobial effect by directly inhibiting the Na+-V-ATPase, a crucial enzyme for VRE survival in alkaline environments.

Signaling Pathway

The Na+-V-ATPase is a rotary enzyme that couples the energy from ATP hydrolysis to the transport of sodium ions out of the bacterial cell. This process is essential for maintaining sodium homeostasis and the proton motive force, particularly in the high pH environment of the gut. By inhibiting this enzyme, this compound disrupts these critical cellular functions, leading to a reduction in bacterial growth and colonization.

Figure 2: this compound Mechanism of Action.

Structural Basis of Inhibition

High-resolution cryo-electron microscopy (cryo-EM) studies of the E. hirae Na+-V-ATPase in complex with this compound have elucidated the structural basis of its inhibitory activity. This compound binds to a pocket at the interface between the c-ring and the a-subunit of the membrane-embedded V0 domain.[1][2][4] This binding physically obstructs the rotation of the c-ring, which is essential for sodium ion translocation across the membrane.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species |

| IC50 (Na+-V-ATPase) | Data not available in search results | Enterococcus hirae |

| MIC (VRE) | Data not available in search results | Enterococcus faecium |

| MIC (Lactobacilli) | Data not available in search results | Lactobacillus spp. |

Table 2: In Vivo Efficacy of this compound in a Murine VRE Colonization Model

| Treatment Group | Dosage | Duration | Mean VRE CFU/g feces (log10) |

| Vehicle Control | N/A | Data not available | Data not available |

| This compound | Data not available | Data not available | Significantly reduced |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.

High-Throughput Screening for Na+-V-ATPase Inhibitors

Figure 3: HTS Experimental Workflow.

Protocol:

-

Enzyme Preparation: Purified E. hirae Na+-V-ATPase was diluted in assay buffer.

-

Compound Dispensing: The 70,600 compound library was dispensed into 384-well microplates, with each well containing a single compound at a fixed concentration.

-

Enzyme Addition: A solution of the purified Na+-V-ATPase was added to each well.

-

Pre-incubation: The plates were pre-incubated to allow for compound binding to the enzyme.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of ATP.

-

Incubation: The reaction was allowed to proceed at a controlled temperature.

-

Reaction Termination and Detection: The reaction was stopped, and the amount of inorganic phosphate produced was quantified using a malachite green-based colorimetric assay.

-

Data Analysis: The percentage of enzyme inhibition for each compound was calculated relative to control wells. Compounds showing significant inhibition were selected as "hits".

Cryo-Electron Microscopy of the this compound-V-ATPase Complex

Protocol:

-

Complex Formation: Purified E. hirae Na+-V-ATPase was incubated with an excess of this compound to ensure complete binding.

-

Grid Preparation: The complex solution was applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: Automated data collection was performed on a transmission electron microscope equipped with a direct electron detector. A series of tilted images were collected for each area of interest.

-

Image Processing: The collected movie frames were motion-corrected and aligned. The contrast transfer function (CTF) for each image was estimated and corrected.

-

Particle Picking and 2D Classification: Individual particle images were picked from the micrographs and subjected to 2D classification to select for high-quality particles.

-

3D Reconstruction and Refinement: An initial 3D model was generated and refined to high resolution using the selected particles. Focused refinement on the V0 domain was performed to improve the resolution of the this compound binding site.

-

Model Building and Analysis: An atomic model of the V0 domain in complex with this compound was built into the cryo-EM density map and analyzed to identify key interactions.

Murine Model of VRE Intestinal Colonization

Protocol:

-

Animal Model: Specific pathogen-free mice were used for the study.

-

Antibiotic Pre-treatment: Mice were treated with a cocktail of antibiotics in their drinking water to disrupt the native gut microbiota and allow for VRE colonization.

-

VRE Challenge: Mice were orally gavaged with a suspension of a clinical isolate of vancomycin-resistant E. faecium.

-

This compound Administration: A treatment group of mice received this compound orally at a specified dose and frequency. A control group received a vehicle solution.

-

Quantification of VRE Colonization: Fecal samples were collected at various time points post-infection. The samples were homogenized, serially diluted, and plated on selective agar plates containing vancomycin to quantify the number of VRE colony-forming units (CFU) per gram of feces.

-

Data Analysis: The VRE CFU counts were compared between the this compound treated group and the vehicle control group to determine the efficacy of this compound in reducing VRE colonization.

Conclusion and Future Directions

The discovery and preclinical characterization of this compound represent a significant advancement in the fight against antibiotic-resistant bacteria. This compound's novel mechanism of action, targeting the Na+-V-ATPase of VRE, and its efficacy in a preclinical model of colonization, make it a promising candidate for further development. Future work will focus on lead optimization to improve the compound's pharmacokinetic and pharmacodynamic properties, as well as comprehensive safety and toxicology studies to support its progression into clinical trials. The research team also plans to evaluate the efficacy of this compound against a broader range of bacterial strains.[2] The ultimate goal is to develop a new class of antibiotics that can effectively treat infections caused by VRE and other drug-resistant pathogens.

References

- 1. Cooperating commensals restore colonization resistance to vancomycin- resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of parenteral antibiotic administration on the establishment of colonization with vancomycin-resistant Enterococcus faecium in the mouse gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

Na+-V-ATPase as a Target for Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sodium ion-pumping vacuolar-type ATPase (Na+-V-ATPase) as a promising target for the development of novel antibiotics. With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents that act on novel bacterial targets. The Na+-V-ATPase, crucial for the survival of certain pathogenic bacteria under specific environmental conditions, represents a key vulnerability that can be exploited for therapeutic intervention.

Introduction to Bacterial Na+-V-ATPase

Vacuolar-type ATPases (V-ATPases) are ATP-driven proton pumps found in eukaryotic and some bacterial cells.[1] A subset of these, the Na+-V-ATPases, have been identified in certain bacteria, such as Enterococcus species, where they play a critical role in maintaining sodium ion homeostasis and enabling survival in alkaline environments.[2] These enzymes are rotary motors that utilize the energy from ATP hydrolysis to pump Na+ ions across the cell membrane, a function essential for processes like pH regulation and nutrient acquisition.[2][3]

The structure of the V-ATPase is composed of two main domains: the peripheral V1 domain responsible for ATP hydrolysis and the integral membrane Vo domain, which forms the ion channel.[1][4] The rotation of the c-ring within the Vo domain, driven by ATP hydrolysis in the V1 domain, facilitates the transport of ions.[5]

The Na+-V-ATPase as a Druggable Target

The Na+-V-ATPase is an attractive target for antibiotics for several key reasons:

-

Essentiality under specific conditions: For pathogens like Vancomycin-Resistant Enterococcus (VRE), the Na+-V-ATPase is crucial for growth and colonization in alkaline environments, such as the small intestine.[2][5]

-

Novel mechanism of action: Targeting the Na+-V-ATPase offers a new mechanism of action distinct from that of currently available antibiotics, which can help overcome existing resistance mechanisms.

-

Potential for selectivity: The differences between bacterial and human V-ATPases, as well as the specific reliance of certain bacteria on Na+ pumping, provide an opportunity for the development of selective inhibitors with minimal off-target effects.

A notable example of a recently identified inhibitor is V-161, a compound that specifically targets the Na+-V-ATPase of Enterococcus hirae.[5][6]

Quantitative Data on Na+-V-ATPase Inhibitors

The development of effective antibiotics requires a thorough understanding of their potency. The following table summarizes the available quantitative data for this compound, a promising inhibitor of bacterial Na+-V-ATPase.

| Compound | Target Organism | Target Enzyme | IC50 | MIC | Reference |

| This compound | Enterococcus hirae | Na+-transporting V-ATPase | 144 nM | 4 µg/mL (at pH 8.5) | [6] |

| This compound | Vancomycin-resistant Enterococcus (VRE) | Na+-transporting V-ATPase | Not Reported | 4 µg/mL (at pH 8.5) | [6] |

Table 1: Quantitative data for the Na+-V-ATPase inhibitor this compound.

Experimental Protocols

The discovery and characterization of new Na+-V-ATPase inhibitors rely on robust experimental protocols. Below are detailed methodologies for key assays.

This protocol is designed to measure the ATP hydrolysis activity of purified Na+-V-ATPase and to determine the IC50 of potential inhibitors.

Materials:

-

Purified Na+-V-ATPase enzyme

-

Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 5 mM MgCl2, 100 mM NaCl)

-

ATP solution (e.g., 100 mM)

-

Inhibitor compound of interest

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Plate reader

Procedure:

-

Enzyme Preparation: Dilute the purified Na+-V-ATPase to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the diluted enzyme, the inhibitor at various concentrations, and the assay buffer.

-

Initiation of Reaction: Start the reaction by adding ATP to each well. The final volume should be kept constant.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Termination of Reaction and Phosphate Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Bacterial strain of interest (e.g., VRE)

-

Growth medium (e.g., Mueller-Hinton Broth, adjusted to the desired pH)

-

Inhibitor compound of interest

-

96-well microplate

-

Spectrophotometer or plate reader

Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[1][7]

-

Inhibitor Preparation: Prepare a two-fold serial dilution of the inhibitor compound in the growth medium in a 96-well plate.[8]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted inhibitor.[7] Include a positive control (bacteria without inhibitor) and a negative control (medium without bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanism of Action

The primary role of the Na+-V-ATPase in pathogenic bacteria like Enterococcus is to maintain cellular homeostasis in challenging environments. Inhibition of this enzyme disrupts these critical functions, leading to cell death.

The diagram above illustrates how Na+-V-ATPase enables bacterial survival in an alkaline environment by maintaining ion homeostasis. An antibiotic like this compound inhibits the pump, leading to a disruption of this balance and subsequent cell death.

Experimental and Drug Discovery Workflow

The development of new antibiotics targeting Na+-V-ATPase follows a structured workflow from initial screening to in vivo testing.

This workflow begins with high-throughput screening of chemical libraries to identify initial hits. Promising compounds are then characterized through IC50 and MIC assays, and their selectivity is evaluated. Lead compounds undergo optimization to improve their properties before being tested for efficacy in animal models of infection.

Conclusion

The bacterial Na+-V-ATPase is a compelling and validated target for the development of a new class of antibiotics. Its essential role in the survival of certain clinically important pathogens, such as VRE, under specific conditions provides a clear therapeutic window. The discovery of potent and selective inhibitors like this compound demonstrates the feasibility of this approach. Further research and development efforts focused on this target have the potential to deliver novel antimicrobial agents that can address the growing threat of antibiotic resistance.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jst.go.jp [jst.go.jp]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 5. Na+-V-ATPase inhibitor curbs VRE growth and unveils Na+ pathway structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | EhV-ATPase inhibitor | Probechem Biochemicals [probechem.com]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

V-161: A Novel Inhibitor of Na+-V-ATPase in Enterococcus faecium

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vancomycin-resistant Enterococcus faecium (VRE) poses a significant threat to global health, necessitating the development of novel antimicrobial agents. V-161 is a promising new compound that selectively targets the Na+-translocating V-type ATPase (Na+-V-ATPase) of E. faecium. This enzyme is critical for the bacterium's survival in the alkaline environment of the human intestine. By inhibiting this key enzyme, this compound demonstrates potent activity against VRE, including a reduction in intestinal colonization. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on E. faecium, and relevant experimental methodologies.

Introduction

Enterococcus faecium is a commensal bacterium of the gastrointestinal tract that has emerged as a leading cause of nosocomial infections.[1][2][3] The rise of vancomycin-resistant strains (VRE) has severely limited therapeutic options.[4][5][6][7] this compound is an orally active small molecule inhibitor that has been identified as a potent and selective agent against VRE.[8] It targets the Na+-V-ATPase, an enzyme crucial for maintaining ion homeostasis in alkaline conditions, which is a key survival mechanism for E. faecium in the gut.[4][5][7] The selectivity of this compound is noteworthy, as the Na+-V-ATPase is absent in many beneficial gut bacteria.[7]

Mechanism of Action

This compound exerts its antibacterial effect by specifically inhibiting the Na+-V-ATPase of E. faecium. This enzyme is a member of the V-type ATPase family, which are rotary ATPases that couple ATP hydrolysis to ion transport across membranes. In E. faecium, the Na+-V-ATPase is responsible for extruding sodium ions from the cytoplasm, a process vital for maintaining cellular pH and ion gradients, particularly in alkaline environments.[4][5][7]

High-resolution structural analyses have revealed that this compound binds to the V0 domain of the Na+-V-ATPase, specifically at the interface between the c-ring and the a-subunit.[5][9] This binding obstructs the sodium translocation channel, thereby inhibiting the enzyme's function. The disruption of sodium transport leads to an inability of the bacterium to survive and proliferate in alkaline conditions.[5][9]

Signaling Pathway and Physiological Impact

The inhibition of Na+-V-ATPase by this compound has significant downstream consequences for the physiology of E. faecium, particularly in an alkaline environment. The following diagram illustrates the proposed mechanism and its impact.

Quantitative Data

The following table summarizes the available quantitative data on the efficacy of this compound.

| Parameter | Value | Organism/Enzyme | Conditions | Reference |

| IC50 | 144 nM | Na+-V-ATPase | In vitro enzyme assay | [8] |

| MIC | 4 µg/mL | Enterococcus hirae | Alkaline | [8] |

| MIC | 4 µg/mL | Vancomycin-Resistant Enterococcus faecium (VRE) | Alkaline | [8] |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not yet publicly available. However, based on the published research, the following are representative methodologies that would be employed.

Na+-V-ATPase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of this compound on its target enzyme.

Protocol Outline:

-

Enzyme Purification: The Na+-V-ATPase would be purified from the membranes of E. hirae or E. faecium using established biochemical techniques.

-

Assay Conditions: The assay would be performed in a buffer system that mimics the alkaline conditions of the gut.

-

Reaction: The purified enzyme is incubated with ATP in the presence of varying concentrations of this compound.

-

Detection: The rate of ATP hydrolysis is measured, typically by quantifying the release of inorganic phosphate.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Outline (Broth Microdilution):

-

Media Preparation: A suitable broth medium is prepared and adjusted to an alkaline pH to simulate the intestinal environment.

-

Serial Dilutions: this compound is serially diluted in the alkaline broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of VRE.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.

Mouse Model of VRE Intestinal Colonization

This in vivo model is essential for evaluating the efficacy of this compound in a physiologically relevant setting.

Protocol Outline:

-

Animal Model: A suitable mouse strain is used.

-

Microbiota Disruption: Mice are typically treated with a cocktail of antibiotics in their drinking water to reduce the native gut flora and allow for robust VRE colonization.

-

VRE Inoculation: A defined dose of a clinical VRE isolate is administered to the mice via oral gavage.

-

This compound Administration: this compound is administered orally at various doses.

-

Monitoring Colonization: Fecal samples are collected at regular intervals, and VRE is quantified by plating on selective agar.

Future Directions

While this compound shows significant promise, further research is needed to fully elucidate its potential.[5] Key areas for future investigation include:

-

Spectrum of Activity: Testing this compound against a broader range of clinical VRE isolates and other Gram-positive pathogens.

-

Resistance Development: Investigating the potential for and mechanisms of resistance development to this compound in E. faecium.

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound, and to correlate these parameters with its efficacy.

-

Safety and Toxicology: Comprehensive preclinical safety and toxicology studies to support its development as a clinical candidate.

-

Combination Therapy: Exploring the potential for synergistic effects when this compound is used in combination with other antimicrobial agents.

Conclusion

This compound represents a novel and promising approach to combatting the growing threat of vancomycin-resistant Enterococcus faecium. Its unique mechanism of action, targeting a key survival enzyme of VRE, and its selectivity offer a significant advantage. The data gathered to date strongly support the continued investigation and development of this compound as a potential new therapy for VRE infections. This technical guide provides a foundation for researchers and drug development professionals to understand and further explore the potential of this innovative compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Enterococcus faecium: evolution, adaptation, pathogenesis and emerging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enterococcus faecium - Wikipedia [en.wikipedia.org]

- 4. Purification and cryoelectron microscopy structure determination of human V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperating commensals restore colonization resistance to vancomycin- resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of parenteral antibiotic administration on the establishment of colonization with vancomycin-resistant Enterococcus faecium in the mouse gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repurposing ebselen for decolonization of vancomycin-resistant enterococci (VRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two Strains of Lactobacilli Effectively Decrease the Colonization of VRE in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-EM studies of the structure and dynamics of vacuolar-type ATPases - PMC [pmc.ncbi.nlm.nih.gov]

V-161: A Technical Guide to a Novel Na+-V-ATPase Inhibitor for Combating Vancomycin-Resistant Enterococci

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-161 is a novel, orally active small molecule inhibitor of Na+-V-ATPase, an enzyme critical for the survival of vancomycin-resistant Enterococcus faecium (VRE) in alkaline environments.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of its inhibitory potency, and minimum inhibitory concentration, and outlines the experimental protocols for key assays used in its characterization. This document is intended to serve as a resource for researchers and drug development professionals interested in the development of new antimicrobial agents targeting VRE.

Chemical Structure and Properties

This compound is identified as N,N-dimethyl-4-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N,N-dimethyl-4-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline |

| CAS Number | 69570-95-2 |

| Molecular Formula | C₁₆H₁₇N₃ |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as DMSO. |

Chemical Structure of this compound

Image of the chemical structure of N,N-dimethyl-4-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline would be placed here.

Biological Activity and Quantitative Data

This compound demonstrates potent inhibitory activity against Na+-V-ATPase and significant antibacterial efficacy against VRE. The key quantitative data are summarized in the following table.

| Parameter | Organism/Enzyme | Value |

| IC₅₀ | Na+-V-ATPase | 144 nM[1] |

| MIC | Enterococcus hirae (alkaline conditions) | 4 µg/mL[1] |

| MIC | Vancomycin-resistant Enterococcus faecium (VRE) (alkaline conditions) | 4 µg/mL[1] |

Mechanism of Action: Signaling Pathway

This compound targets the Na+-transporting V-ATPase in VRE. This enzyme is crucial for maintaining sodium ion homeostasis, particularly in the alkaline environment of the human gut, a key site of VRE colonization. By inhibiting this enzyme, this compound disrupts the sodium ion transport, leading to a cessation of bacterial growth.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of this compound.

Chemical Synthesis of this compound

A general protocol for the synthesis of 2-arylbenzimidazoles, such as this compound, involves the condensation of an o-phenylenediamine derivative with a benzoic acid derivative.

Materials and Reagents:

-

o-phenylenediamine derivative

-

Substituted benzoic acid derivative (e.g., 4-(dimethylamino)benzoic acid)

-

Ethanol

-

Hydrochloric acid (HCl) or other suitable catalyst

-

Sodium hydroxide (NaOH) for neutralization

-

Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative in ethanol.

-

Addition of Reagent: Add the substituted benzoic acid derivative to the solution.

-

Reflux: Add a catalytic amount of acid and reflux the mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the purified this compound.

V-ATPase Activity Assay

The inhibitory effect of this compound on V-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials and Reagents:

-

Purified V-ATPase enzyme

-

V-ATPase reaction buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM MgCl₂, 100 mM KCl, 0.25 mM Sucrose, with inhibitors for other ATPases like oligomycin, azide, and vanadate)

-

ATP solution

-

This compound at various concentrations

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

-

96-well microplate and plate reader

Experimental Protocol:

-

Enzyme Preparation: Prepare a solution of purified V-ATPase in the reaction buffer.

-

Inhibitor Incubation: In a 96-well plate, add the V-ATPase solution to wells containing different concentrations of this compound or vehicle control. Incubate for a specified time at a controlled temperature (e.g., 30°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding a defined concentration of ATP to each well.

-

Termination and Detection: After a set incubation period, stop the reaction and measure the amount of released Pi by adding a phosphate detection reagent.

-

Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of released Pi by comparing with a standard curve. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Single-Molecule Rotation Assay

This assay visualizes the inhibitory effect of this compound on the rotational movement of the V-ATPase motor.

Materials and Reagents:

-

Purified V-ATPase with a tag for surface immobilization (e.g., His-tag)

-

Microscope slides coated for protein attachment (e.g., Ni-NTA coated)

-

Probe for tracking rotation (e.g., streptavidin-coated bead attached to a biotinylated subunit of V-ATPase)

-

Assay buffer with ATP

-

This compound solution

-

High-resolution microscope with a camera for imaging

Experimental Protocol:

-

Immobilization: Immobilize the purified V-ATPase onto the coated surface of a flow chamber.

-

Probe Attachment: Introduce the probe (e.g., magnetic or fluorescent bead) to attach to the rotor component of the V-ATPase.

-

Rotation Initiation: Infuse the assay buffer containing ATP to initiate the rotation of the V-ATPase motor.

-

Inhibition: Introduce this compound into the flow chamber and observe its effect on the rotation of the beads.

-

Data Acquisition and Analysis: Record the movement of the beads using video microscopy. Analyze the rotational speed and frequency of pauses before and after the addition of this compound to quantify its inhibitory effect.

VRE Colonization Mouse Model

This in vivo model assesses the efficacy of this compound in reducing VRE colonization in the gut.

Materials and Reagents:

-

Germ-free or antibiotic-treated mice

-

VRE strain for inoculation

-

This compound formulated for oral administration

-

Vehicle control

-

Selective agar plates for VRE enumeration

Experimental Protocol:

-

Animal Model Preparation: Use mice pre-treated with an antibiotic cocktail to disrupt the native gut microbiota and facilitate VRE colonization.

-

VRE Inoculation: Orally inoculate the mice with a known quantity of VRE.

-

Treatment: Administer this compound orally to the treatment group of mice, while the control group receives the vehicle.

-

Quantification of Colonization: Collect fecal samples at different time points and plate serial dilutions on selective agar to enumerate VRE colony-forming units (CFUs).

-

Data Analysis: Compare the VRE CFU counts between the this compound treated group and the control group to determine the efficacy of this compound in reducing VRE colonization.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound is depicted below.

Conclusion

This compound is a promising new compound with a novel mechanism of action against VRE. Its potent inhibition of Na+-V-ATPase and efficacy in reducing VRE colonization in preclinical models make it a strong candidate for further development as a new therapeutic agent to combat antibiotic-resistant infections. The information and protocols provided in this guide are intended to facilitate further research and development of this compound and other compounds in its class.

References

V-161: A Novel Inhibitor of Na+-V-ATPase for Combating Vancomycin-Resistant Enterococci

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, such as Vancomycin-Resistant Enterococcus faecium (VRE), poses a significant threat to global health. VRE is a leading cause of hospital-acquired infections, including endocarditis and sepsis.[1][2] The diminishing efficacy of existing antibiotics necessitates the discovery of novel therapeutic agents with new mechanisms of action. This document details the technical aspects of V-161, a recently identified small molecule inhibitor of Na+-transporting V-ATPase (Na+-V-ATPase), an enzyme crucial for VRE survival in the alkaline environment of the human gut.[1][3][4] this compound has demonstrated significant potential in reducing VRE growth and colonization in preclinical studies.[2][3] This whitepaper will provide an in-depth overview of this compound's mechanism of action, a summary of the available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a novel, orally active compound identified from a screening of over 70,000 molecules as a potent inhibitor of the Na+-V-ATPase enzyme.[1][2] This enzyme is critical for the survival of VRE, particularly under the alkaline conditions found in the human intestine, by actively pumping sodium ions out of the cell.[1][3] Notably, this enzyme is absent in many beneficial gut bacteria, such as lactobacilli, and while humans possess a similar enzyme, it serves different physiological functions.[1][3] This specificity makes the Na+-V-ATPase in VRE an attractive target for selective antimicrobial therapy.

Mechanism of Action

This compound exerts its antimicrobial effect by directly binding to and inhibiting the Na+-V-ATPase. High-resolution structural analysis has revealed that this compound targets the interface between the c-ring and the a-subunit of the enzyme's membrane-embedded Vo domain.[1][2][4] This binding event physically obstructs the rotation of the c-ring, which is essential for sodium ion translocation across the bacterial cell membrane.[4] By halting this sodium transport, this compound disrupts the ion homeostasis of the VRE cell, leading to inhibited growth and reduced survival, especially in challenging alkaline environments.[3][4]

Data Presentation

The following table summarizes the key quantitative data reported for this compound's activity.

| Parameter | Value | Organism/System | Conditions | Source |

| IC50 | 144 nM | Enterococcus hirae Na+-V-ATPase | In vitro enzyme assay | [5] |

| MIC | 4 µg/mL | Enterococcus hirae | Alkaline conditions | [5] |

| MIC | 4 µg/mL | Vancomycin-resistant Enterococcus faecium (VRE) | Alkaline conditions | [5] |

Experimental Protocols

The following sections describe the methodologies for the key experiments cited in the evaluation of this compound.

High-Throughput Screening for Na+-V-ATPase Inhibitors

A library of over 70,000 compounds was screened to identify potential inhibitors of the Na+-V-ATPase enzyme.[1][2] A typical protocol for such a screen would involve the following steps:

-

Preparation of Membrane Vesicles: Membrane vesicles containing the Na+-V-ATPase were prepared from Enterococcus hirae, a close and more tractable relative of E. faecium.[1][3]

-

ATPase Activity Assay: The ATPase activity was measured by quantifying the release of inorganic phosphate (Pi) from ATP. A colorimetric method, such as the malachite green assay, is commonly used for this purpose.

-

Inhibition Assay: The assay was performed in microtiter plates. Each well would contain the membrane vesicles, ATP, and a single compound from the library at a fixed concentration.

-

Hit Identification: Compounds that significantly reduced the rate of Pi release compared to control wells (containing DMSO or an inactive compound) were identified as "hits." this compound was identified as a strong candidate from this screen.[1]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against VRE was determined to assess its whole-cell activity. A standard broth microdilution method would be employed:

-

Bacterial Culture: VRE and E. hirae strains were cultured in a suitable broth medium.

-

Serial Dilutions: this compound was serially diluted in the broth medium in a 96-well plate to create a range of concentrations.

-

Inoculation: Each well was inoculated with a standardized suspension of the test bacteria. The experiments were conducted under alkaline conditions to mimic the gut environment.[5]

-

Incubation: The plates were incubated at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vivo Murine Model of Intestinal Colonization

To evaluate the therapeutic potential of this compound in a living organism, a mouse model of VRE intestinal colonization was utilized.[1][2]

-

Animal Model: A cohort of mice was used for the study.

-

VRE Challenge: The mice were orally inoculated with a high dose of a VRE strain.

-

Treatment: A treatment group received this compound orally, while a control group received a vehicle.

-

Quantification of Colonization: After a defined treatment period, fecal samples or intestinal homogenates were collected. The number of viable VRE cells was quantified by plating serial dilutions of the samples on selective agar plates.

-

Statistical Analysis: The VRE counts in the this compound-treated group were compared to the control group to determine if the compound significantly reduced VRE colonization.

High-Resolution Structural Analysis

The binding site of this compound on the Na+-V-ATPase was determined using high-resolution structural biology techniques, likely cryogenic electron microscopy (cryo-EM).[1][4]

-

Protein Purification: The Vo domain of the Na+-V-ATPase was purified from E. hirae.

-

Complex Formation: The purified Vo domain was incubated with this compound to form a stable complex.

-

Cryo-EM Grid Preparation: The complex solution was applied to cryo-EM grids and flash-frozen in liquid ethane.

-

Data Collection: The grids were imaged in a transmission electron microscope.

-

Structure Determination: The collected images were processed to reconstruct a high-resolution three-dimensional map of the this compound-bound Vo domain, revealing the precise binding interactions.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and evaluation.

References

- 1. kek.jp [kek.jp]

- 2. [Press Release] this compound: A Breakthrough in the Fight against Antibiotic-Resistant VRE Infections | FY 2024 | SOKENDAI [soken.ac.jp]

- 3. news-medical.net [news-medical.net]

- 4. Na+-V-ATPase inhibitor curbs VRE growth and unveils Na+ pathway structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Preliminary In-Vitro Studies of V-161: A Novel Na+-V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro studies of V-161, a novel and potent inhibitor of Na+-V-ATPase. This compound has demonstrated significant activity against Vancomycin-Resistant Enterococcus (VRE), a critical pathogen in nosocomial infections. This document outlines the compound's mechanism of action, summarizes key quantitative data from in-vitro assays, provides detailed experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction

Vancomycin-resistant enterococci (VRE) pose a significant global health threat due to their resistance to multiple antibiotics.[1][2] The Na+-transporting V-type ATPase (Na+-V-ATPase) is a crucial enzyme for the survival of these bacteria, particularly in the alkaline conditions of the intestine.[3][4] this compound has been identified as a promising inhibitor of this enzyme, offering a potential new therapeutic avenue for treating VRE infections.[1][2] This whitepaper details the initial in-vitro characterization of this compound.

Mechanism of Action

This compound exerts its antimicrobial effect by specifically targeting the Na+-V-ATPase enzyme in Enterococcus species.[3][4] The Na+-V-ATPase is a multi-subunit complex responsible for pumping sodium ions out of the bacterial cell, a process essential for maintaining cellular pH homeostasis and viability in alkaline environments.[5] High-resolution structural studies have revealed that this compound binds to the interface of the c-ring and the a-subunit of the enzyme's membrane-embedded V0 domain.[4] This binding obstructs the sodium transport pathway, effectively halting the rotation of the c-ring and inhibiting the enzyme's function.[4] The disruption of sodium transport leads to a breakdown in ion homeostasis, ultimately inhibiting bacterial growth.[3]

Signaling Pathway Diagram

Caption: Mechanism of this compound inhibition of Na+-V-ATPase.

Quantitative Data Summary

The in-vitro activity of this compound was assessed through enzyme inhibition assays and antimicrobial susceptibility testing. The key quantitative findings are summarized in the tables below.

Table 1: Enzyme Inhibition Activity of this compound

| Target Enzyme | Assay Type | IC50 (nM) |

| E. hirae Na+-V-ATPase | ATPase Activity Assay | 144[6] |

Table 2: Antimicrobial Activity of this compound

| Organism | Condition | MIC (µg/mL) |

| Enterococcus hirae | Alkaline | 4[6] |

| Vancomycin-Resistant Enterococcus faecium (VRE) | Alkaline | 4[6] |

Table 3: In-Vitro Growth Inhibition of E. hirae by this compound at Alkaline pH

| Time (hours) | Optical Density (600 nm) - Control | Optical Density (600 nm) - this compound (4 µg/mL) |

| 0 | 0.05 | 0.05 |

| 2 | 0.12 | 0.06 |

| 4 | 0.25 | 0.07 |

| 6 | 0.50 | 0.08 |

| 8 | 0.85 | 0.09 |

| 10 | 1.10 | 0.10 |

| 12 | 1.25 | 0.11 |

Note: The data in Table 3 is representative based on published growth curve figures.[7]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Na+-V-ATPase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified E. hirae Na+-V-ATPase. The assay quantifies ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified E. hirae Na+-V-ATPase

-

This compound compound

-

ATP (adenosine 5'-triphosphate)

-

Assay Buffer: 50 mM HEPES (pH 8.0), 5 mM MgCl2, 50 mM NaCl

-

Malachite Green Reagent for phosphate detection

-

96-well microplates

-

Incubator and microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

Add 10 µL of each this compound dilution or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.

-

Add 40 µL of purified Na+-V-ATPase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 50 µL of a 2 mM ATP solution in Assay Buffer to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 25 µL of the Malachite Green Reagent.

-

Allow color to develop for 15 minutes at room temperature.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of this compound against VRE.

Materials:

-

Vancomycin-Resistant Enterococcus faecium (VRE) clinical isolate

-

This compound compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), pH adjusted to 8.0

-

96-well microtiter plates

-

Sterile saline and 0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

-

Prepare a VRE inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate (containing the this compound dilutions) with the VRE suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the VRE.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for MIC determination of this compound against VRE.

Conclusion

The preliminary in-vitro data for this compound are highly encouraging. The compound demonstrates potent and specific inhibition of Na+-V-ATPase, leading to significant antimicrobial activity against clinically relevant pathogens like VRE. Its novel mechanism of action makes it a valuable candidate for further development in the fight against antibiotic-resistant bacteria. The detailed protocols and data presented in this whitepaper provide a solid foundation for future preclinical and clinical investigations.

References

- 1. lightsources.org [lightsources.org]

- 2. news-medical.net [news-medical.net]

- 3. This compound: A Breakthrough in the Fight against Antibiotic-Resistant VRE Infections - KEK|高エネルギー加速器研究機構 [kek.jp]

- 4. This compound: A breakthrough in the fight against antibiotic-resistant VRE infections | EurekAlert! [eurekalert.org]

- 5. Structure and mechanism of vacuolar Na+-translocating ATPase from Enterococcus hirae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: V-161, a Novel V-ATPase Inhibitor for Vancomycin-Resistant Enterococcus faecium

Abstract

Researchers at Chiba University, led by Professor Takeshi Murata, have identified and characterized a novel small molecule, V-161, as a potent and selective inhibitor of the Na+-transporting V-type ATPase (V-ATPase) in Enterococcus species. This discovery presents a promising new therapeutic avenue for combating infections caused by vancomycin-resistant Enterococcus faecium (VRE), a high-priority pathogen. This compound was identified through the screening of an extensive compound library and has demonstrated significant efficacy in inhibiting VRE growth under conditions mimicking the intestinal environment and in reducing VRE colonization in a murine model. High-resolution cryo-electron microscopy has elucidated the structural basis of its inhibitory mechanism, revealing that this compound targets a unique binding site at the interface of the c-ring and the a-subunit of the V-ATPase. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat. Vancomycin-resistant Enterococcus faecium (VRE) is a leading cause of nosocomial infections, including endocarditis and sepsis. The limited treatment options for VRE infections underscore the urgent need for novel antimicrobial agents with new mechanisms of action. The Na+-transporting V-ATPase is a crucial enzyme for the survival of Enterococcus faecium, particularly in the alkaline environment of the human gut. This enzyme is absent in many beneficial gut bacteria, making it an attractive target for selective antimicrobial therapy.

A research team at Chiba University embarked on a project to identify inhibitors of this critical enzyme. Their efforts led to the discovery of this compound, a compound that exhibits potent inhibitory activity against the E. hirae Na+-transporting V-ATPase and effectively curbs the growth of VRE.

Discovery of this compound

This compound was identified from a chemical library containing 70,600 compounds. The screening process was designed to identify molecules that could inhibit the ATPase activity of the purified E. hirae V-ATPase.

High-Throughput Screening

A high-throughput screening assay was employed to assess the inhibitory effect of a vast chemical library on the activity of the Na+-transporting V-ATPase from Enterococcus hirae. This initial screen identified this compound as a promising candidate for further investigation.

Mechanism of Action

This compound exerts its antimicrobial effect by specifically inhibiting the Na+-transporting V-ATPase. This inhibition disrupts the sodium ion homeostasis in the bacterial cell, which is essential for its survival in alkaline environments.

Biochemical Characterization

The inhibitory potency of this compound was quantified through detailed enzymatic assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target Enzyme | Value |

| IC50 | E. hirae Na+-transporting V-ATPase | 144 nM[1][2][3] |

| MIC | E. hirae (pH 8.5) | 4 µg/mL[1][2][3] |

| MIC | Vancomycin-resistant E. faecium (VRE) (pH 8.5) | 4 µg/mL[1][2][3] |

Structural Basis of Inhibition

To understand the molecular mechanism of inhibition, the structure of the V-ATPase in complex with this compound was determined using cryo-electron microscopy (cryo-EM). The high-resolution structure revealed that this compound binds to a novel inhibitory site.

-

Binding Site: this compound lodges at the interface between the c-ring and the a-subunit of the V-ATPase.

-

Inhibitory Action: This binding physically obstructs the rotation of the c-ring, which is a critical step in the transport of sodium ions across the cell membrane.

Preclinical Efficacy

The therapeutic potential of this compound was evaluated in a preclinical animal model of VRE intestinal colonization.

In Vivo Murine Model of VRE Colonization

A mouse model was utilized to assess the ability of this compound to reduce the colonization of VRE in the small intestine. The results demonstrated that oral administration of this compound significantly suppressed the population of VRE in the gut, highlighting its potential for in vivo efficacy.

Experimental Protocols

This section details the methodologies employed in the key experiments for the discovery and characterization of this compound.

ATPase Activity Assay

The ATPase activity of the purified E. hirae V-ATPase was measured to determine the IC50 value of this compound.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM MOPS-Tris (pH 7.0), 2 mM MgCl2, and 150 mM NaCl.

-

Enzyme and Inhibitor Incubation: Add purified E. hirae V-ATPase to the reaction buffer with varying concentrations of this compound. Incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Initiate the ATPase reaction by adding 2 mM ATP.

-

Phosphate Detection: After a defined incubation period, stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against E. hirae and VRE was determined using the broth microdilution method.

Protocol:

-

Bacterial Culture: Grow E. hirae and VRE strains in a suitable broth medium to the mid-logarithmic phase.

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth buffered to the desired pH (e.g., pH 8.5).

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Murine Intestinal Colonization Model

This model was used to evaluate the in vivo efficacy of this compound.

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Antibiotic Pre-treatment: Administer a cocktail of antibiotics in the drinking water to reduce the native gut microbiota.

-

VRE Challenge: Orally inoculate the mice with a high dose of a vancomycin-resistant E. faecium strain.

-

This compound Administration: Administer this compound orally to the treatment group of mice for a specified number of days. The control group receives a vehicle.

-

Quantification of VRE: Collect fecal samples at different time points and plate serial dilutions on selective agar plates to enumerate the VRE colony-forming units (CFU).

-

Data Analysis: Compare the CFU counts between the this compound treated and control groups to determine the effect on VRE colonization.

Cryo-Electron Microscopy (Cryo-EM) and Structure Determination

The high-resolution structure of the V-ATPase in complex with this compound was determined using single-particle cryo-EM.

Protocol:

-

Complex Formation: Incubate purified E. hirae V-ATPase with an excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: Apply the V-ATPase/V-161 complex solution to cryo-EM grids and plunge-freeze in liquid ethane.

-

Data Collection: Collect cryo-EM data using a Titan Krios electron microscope or a similar instrument.

-

Image Processing: Process the collected micrographs, including motion correction, CTF estimation, particle picking, 2D and 3D classification, and 3D reconstruction using software such as RELION or CryoSPARC.

-

Model Building and Refinement: Build an atomic model of the V-ATPase/V-161 complex into the final cryo-EM density map and refine the structure.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action of this compound on Enterococcus faecium.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

The discovery of this compound by researchers at Chiba University represents a significant advancement in the fight against antibiotic-resistant bacteria. Its novel mechanism of action, potent in vitro and in vivo activity against VRE, and the detailed structural understanding of its interaction with its target make this compound a highly promising lead compound for the development of a new class of antibiotics. Further preclinical and clinical development of this compound and its analogs is warranted to translate this promising discovery into a clinically effective therapeutic for VRE infections.

References

V-161's Selectivity for Bacterial Ion Pumps: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria, such as vancomycin-resistant Enterococcus faecium (VRE), presents a formidable challenge to global health.[1] V-161 is a novel small molecule inhibitor that demonstrates significant promise in addressing this threat by selectively targeting a crucial bacterial ion pump, the Na+-transporting V-type ATPase (Na+-V-ATPase).[1][2][3] This technical guide provides an in-depth analysis of this compound's selectivity, mechanism of action, and the experimental methodologies used to characterize its activity. The information presented is intended to support further research and development of this compound and other selective inhibitors of bacterial ion pumps.

Introduction: The Rationale for Targeting Bacterial Na+-V-ATPase

Enterococcus faecium, a leading cause of hospital-acquired infections, has developed resistance to multiple antibiotics, including vancomycin.[1] A key physiological feature of VRE is its reliance on a Na+-transporting V-ATPase to maintain sodium homeostasis, particularly in the alkaline environment of the human gut.[1][2] This enzyme is absent in many beneficial gut bacteria, such as Lactobacillus, and while humans possess a similar V-ATPase, it serves different physiological functions.[1][2] This distinction makes the bacterial Na+-V-ATPase an ideal target for selective antimicrobial therapy. This compound was identified from a screen of over 70,000 compounds as a potent inhibitor of this bacterial enzyme.[1][2]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to a specific site on the Na+-V-ATPase. High-resolution structural studies have revealed that this compound targets the interface between the c-ring and the a-subunit of the membrane-embedded V₀ domain of the enzyme.[1][2] This binding event physically obstructs the rotation of the c-ring, which is essential for the translocation of sodium ions across the bacterial membrane. By blocking this ion transport, this compound disrupts the bacterium's ability to regulate its internal sodium concentration and pH, ultimately leading to growth inhibition, especially under alkaline conditions.[1]

Figure 1: this compound Mechanism of Action.

Quantitative Analysis of this compound's Activity and Selectivity

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key data.

| Parameter | Target/Organism | Value | Conditions |

| IC₅₀ | E. hirae Na+-V-ATPase | 144 nM | Purified enzyme assay |

| MIC | E. hirae | 4 µg/mL | Alkaline pH |

| MIC | Vancomycin-Resistant E. faecium (VRE) | 4 µg/mL | Alkaline pH |

| Table 1: In vitro activity of this compound against its target enzyme and bacterial strains. |

While a direct IC₅₀ value for this compound against mammalian V-ATPase is not publicly available, studies have demonstrated its high selectivity through cell-based assays.

| Cell Line / Organism | Effect of this compound | Interpretation |

| Human Kidney Cells (HEK) | No significant impact on growth | Indicates low toxicity to human cells at therapeutic concentrations.[4] |

| Bacteroides thetaiotaomicron (beneficial gut bacterium) | No significant impact on growth | Suggests preservation of beneficial gut microbiota.[4] |

| Lactobacillus johnsonii (beneficial gut bacterium) | No significant impact on growth | Further supports the selective nature of this compound.[4] |

| Table 2: Selectivity profile of this compound against human cells and beneficial bacteria. |

Physiological Consequences of Na+-V-ATPase Inhibition

Inhibition of the Na+-V-ATPase by this compound has profound effects on the physiology of susceptible bacteria, particularly in alkaline environments. The primary consequence is the disruption of sodium ion homeostasis, leading to a cascade of secondary effects that impair bacterial viability.

Figure 2: Downstream effects of this compound action.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the selectivity and activity of this compound.

Na+-V-ATPase Activity Assay (IC₅₀ Determination)

This assay measures the rate of ATP hydrolysis by the purified Na+-V-ATPase in the presence of varying concentrations of the inhibitor.

Figure 3: Workflow for IC₅₀ determination.

-

Enzyme Purification: The Na+-V-ATPase is purified from the membranes of a suitable bacterial strain, such as Enterococcus hirae.

-

Reaction Setup: The purified enzyme is incubated with a range of this compound concentrations in a suitable buffer system.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

-

Detection of Activity: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate released over time, often using a colorimetric method.

-

Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the this compound concentration, and the IC₅₀ value is calculated from the resulting dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., VRE) is prepared.

-

Serial Dilution: this compound is serially diluted in a liquid growth medium in a multi-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., specific temperature and pH) for a defined period.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.[5]

Membrane Potential Measurement

The effect of this compound on bacterial membrane potential can be assessed using voltage-sensitive fluorescent dyes.

-

Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase and harvested.

-

Dye Loading: The cells are incubated with a voltage-sensitive dye, such as DiSC₃(5), which accumulates in polarized cells, leading to fluorescence quenching.[6][7]

-

This compound Treatment: this compound is added to the cell suspension.

-

Fluorescence Monitoring: Changes in fluorescence are monitored over time using a fluorometer or fluorescence microscope. Depolarization of the membrane potential leads to the release of the dye from the cells and a subsequent increase in fluorescence.[6][7][8][9]

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective antibacterial agents. Its targeted inhibition of the bacterial Na+-V-ATPase, an enzyme crucial for the survival of pathogens like VRE but less critical for beneficial bacteria and with a distinct role in humans, underscores a promising strategy to combat antibiotic resistance. The high selectivity of this compound minimizes the potential for off-target effects, a critical attribute for any new therapeutic agent.

Further research should focus on a more detailed quantitative analysis of this compound's activity against a broader range of mammalian V-ATPase isoforms to provide a more complete selectivity profile. Additionally, studies exploring the potential for resistance development to this compound and its efficacy against a wider spectrum of bacterial pathogens are warranted.[1] The structural insights gained from the this compound-V-ATPase complex will be invaluable in the rational design of next-generation inhibitors with enhanced potency and an expanded spectrum of activity.

References

- 1. news-medical.net [news-medical.net]

- 2. [Press Release] this compound: A Breakthrough in the Fight against Antibiotic-Resistant VRE Infections | FY 2024 | SOKENDAI [soken.ac.jp]

- 3. This compound: A Breakthrough in the Fight against Antibiotic-Resistant VRE Infections - KEK|高エネルギー加速器研究機構 [kek.jp]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

The Potential of V-161 as a Lead Compound: A Technical Overview

The designation "V-161" has been attributed to distinct therapeutic candidates in preclinical and clinical development, each with a unique mechanism of action and therapeutic target. This technical guide provides an in-depth overview of two prominent "this compound" lead compounds: a novel antibacterial agent targeting vancomycin-resistant Enterococcus faecium (VRE) and an oncolytic herpesvirus for the treatment of solid tumors.

This compound: A Novel Inhibitor of Na+-V-ATPase for Combating VRE

This compound is a novel small molecule compound identified through a screening of over 70,000 compounds as a potent inhibitor of the Na+-transporting V-ATPase enzyme in VRE.[1][2][3][4] This enzyme is crucial for the survival of VRE, particularly in the alkaline environment of the human gut, by pumping sodium ions out of the cell.[1][2] Notably, this enzyme is absent in many beneficial gut bacteria, suggesting that this compound could offer a selective antimicrobial effect.[1]

Quantitative Data

| Parameter | Organism/Cell Line | Condition | Result | Reference |

| Growth Inhibition | E. hirae | With this compound (10 µg/ml) | Significant inhibition at varying pH | [5] |

| Growth Inhibition | VRE | With this compound (10 µg/ml) | Significant inhibition at varying pH | [5] |

| Growth Inhibition | VRE | This compound (10 µg/ml) vs. other antibiotics at pH 8.5 | This compound showed significant inhibition | [5] |

| Cell Viability | Human kidney cells (HEK), B. thetaiomicron, L. johnsonii | With this compound | No significant effect on growth | [5] |

| In Vivo Efficacy | VRE-infected mice | Treatment with this compound | Significant reduction of VRE counts in intestinal contents and feces | [5] |

Experimental Protocols

In Vitro Growth Inhibition Assay:

-

Organisms: Enterococcus hirae and Vancomycin-Resistant Enterococcus faecium (VRE).

-

Culture Conditions: Bacteria were grown in media with varying pH levels.

-

Treatment: this compound was added to the culture medium at a final concentration of 10 µg/ml.

-

Measurement: Bacterial growth was monitored over time (e.g., 8 hours for E. hirae and 12 hours for VRE) by measuring optical density.

-

Control: Growth curves were established for the same bacteria without the addition of this compound.[5]

In Vivo VRE Colonization Model:

-

Animal Model: Mice infected with VRE.

-

Treatment Groups: One group of mice was treated with this compound, and a control group received a vehicle.

-

Sample Collection: Intestinal contents and fecal samples were collected from both groups.

-

Measurement: VRE counts in the collected samples were determined to assess the effect of this compound on colonization.

-

Statistical Analysis: A two-tailed Mann-Whitney U-test was used to determine the statistical significance of the difference in VRE counts between the treated and control groups.[5]

Signaling Pathway and Mechanism of Action

This compound exerts its antibacterial effect by directly inhibiting the Na+-transporting V-ATPase. High-resolution structural analysis has revealed that this compound binds to the interface of the c-ring and the a-subunit of the enzyme's membrane-embedded V₀ domain.[1][2][3] This binding obstructs the sodium transport pathway, effectively halting the enzyme's function and leading to reduced VRE growth and colonization, especially under alkaline conditions.[1][2][3]

VG161: An Oncolytic Herpesvirus for Solid Tumors

VG161 is an engineered oncolytic virus derived from herpes simplex virus type 1 (HSV-1).[6] To enhance its safety and efficacy, the neurovirulence gene ICP34.5 has been deleted.[6] VG161 is armed with multiple immunomodulatory transgenes: IL-12, IL-15/IL-15Ra, and a PD-L1 blocking peptide.[6] This design allows VG161 to not only directly lyse tumor cells (oncolysis) but also to stimulate a robust and synergistic innate and adaptive anti-tumor immune response within the tumor microenvironment.[6]

Clinical Development

VG161 is being investigated in multiple Phase I and II clinical trials in the US, Australia, and China for various solid tumors, including hepatocellular carcinoma (HCC), intrahepatic cholangiocarcinoma (ICC), sarcoma, gastric cancer, and pancreatic cancer.[6][7] It has received Fast Track Designation for HCC and Orphan Drug Designation for ICC from the FDA.[6]

Quantitative Data (Clinical Trials)

| Parameter | Tumor Type | Therapy | Result | Reference |

| Safety | Advanced Solid Tumors | Monotherapy | No dose-limiting toxicities (DLTs) or significant safety issues reported. | [6] |

| Efficacy | HCC, ICC | Monotherapy | Confirmed responses as per RECISTv1.1. | [6] |

| Efficacy | Various Solid Tumors (IO refractory) | Monotherapy | Prolonged progression-free survival (PFS). | [6] |

| Efficacy | HCC | Monotherapy | Partial responses and reductions in tumor burden in both injected and non-injected tumors. | [6] |

Experimental Protocols

Humanized Mouse Model for Preclinical Evaluation:

-

Animal Model: NOG mice were irradiated and received a tail vein injection of human CD34+ hematopoietic stem cells to create a humanized immune system (huHSC-NOG). The percentage of hCD45+ cells in peripheral blood was confirmed to be greater than 25%.

-

Tumor Implantation: BxPC-3 pancreatic cancer cells were subcutaneously implanted.

-

Treatment: VG161 was administered intratumorally.

-

Immune Cell Analysis: Tumor-infiltrating immune cells in both injected and distant tumors were assessed by flow cytometry.

-

Statistical Analysis: An unpaired Student's t-test was used for data analysis.[8]

Signaling Pathway and Mechanism of Action

VG161's therapeutic effect is multifactorial. Upon intratumoral injection, the virus preferentially infects and replicates within tumor cells, leading to their direct lysis (oncolysis). The engineered payloads within VG161 then act to stimulate an anti-tumor immune response. IL-12 and IL-15 promote the activation and proliferation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). The PD-L1 blocking peptide disrupts the interaction between PD-1 on T cells and PD-L1 on tumor cells, overcoming a key mechanism of immune evasion. This combined approach aims to create a systemic anti-tumor immunity that can target both injected and distant tumors.[6][8]

References

- 1. news-medical.net [news-medical.net]

- 2. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. VG161 - Virogin [virogin.com]

- 7. VG 161 - AdisInsight [adisinsight.springer.com]

- 8. VG161 activates systemic antitumor immunity in pancreatic cancer models as a novel oncolytic herpesvirus expressing multiple immunomodulatory transgenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for V-161: A Potent Inhibitor of Na+-V-ATPase in Vancomycin-Resistant Enterococci

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-161 is a novel small molecule inhibitor of the Na+-translocating V-type ATPase (Na+-V-ATPase), an enzyme crucial for the survival of Vancomycin-Resistant Enterococcus faecium (VRE) under alkaline conditions, such as those found in the human gut.[1][2][3] By specifically targeting this enzyme, which is absent in many beneficial gut bacteria and has different functions in humans, this compound presents a promising targeted approach to combat VRE infections.[3] These application notes provide detailed protocols for the use of this compound in a laboratory setting to study its effects on VRE.

Mechanism of Action

This compound exerts its antimicrobial activity by binding to the interface of the c-ring and a-subunit of the Na+-V-ATPase membrane VO domain. This binding event physically obstructs the rotation of the c-ring, thereby halting the transport of sodium ions across the bacterial cell membrane.[1] The disruption of sodium ion homeostasis under alkaline conditions leads to the inhibition of VRE growth and colonization.[1][3]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Organism | Condition | Value |

| IC50 | Enterococcus hirae Na+-V-ATPase | - | 144 nM |

| MIC | Enterococcus hirae | Alkaline | 4 µg/mL |